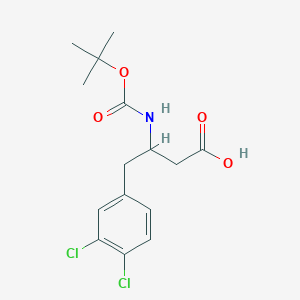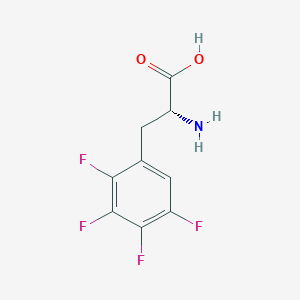
2,3,4,5-Tetrafluoro-D-Phenylalanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,4,5-Tetrafluoro-D-Phenylalanine is a fluorinated derivative of the amino acid phenylalanine. It is characterized by the substitution of four hydrogen atoms on the benzene ring with fluorine atoms. This modification significantly alters the chemical and physical properties of the compound, making it a subject of interest in various scientific fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-Tetrafluoro-D-Phenylalanine typically involves the fluorination of phenylalanine derivatives. One common method is the direct fluorination of phenylalanine using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction is usually carried out in an organic solvent like acetonitrile under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow fluorination. This technique allows for better control over reaction parameters and can be more efficient for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
2,3,4,5-Tetrafluoro-D-Phenylalanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield partially or fully hydrogenated derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield tetrafluoroquinones, while reduction can produce tetrafluorocyclohexanes .
Wissenschaftliche Forschungsanwendungen
2,3,4,5-Tetrafluoro-D-Phenylalanine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is incorporated into peptides and proteins to study their structure and function.
Industry: The compound is used in the development of advanced materials with unique properties .
Wirkmechanismus
The mechanism of action of 2,3,4,5-Tetrafluoro-D-Phenylalanine involves its interaction with various molecular targets. The fluorine atoms can form strong hydrogen bonds with biological molecules, altering their conformation and activity. This can affect pathways involved in protein folding, enzyme activity, and signal transduction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3,4,5-Tetrafluoro-L-Phenylalanine: The L-isomer of the compound, which has different biological activity.
2,3,4,5-Tetrafluorophenylalanine: A non-chiral version of the compound.
2,3,4,5-Tetrafluorophenylglycine: A similar compound with a glycine backbone instead of phenylalanine
Uniqueness
2,3,4,5-Tetrafluoro-D-Phenylalanine is unique due to its specific stereochemistry and the presence of four fluorine atoms, which significantly enhance its stability and reactivity compared to non-fluorinated analogs .
Eigenschaften
CAS-Nummer |
747405-49-8 |
|---|---|
Molekularformel |
C9H7F4NO2 |
Molekulargewicht |
237.15 g/mol |
IUPAC-Name |
(2R)-2-amino-3-(2,3,4,5-tetrafluorophenyl)propanoic acid |
InChI |
InChI=1S/C9H7F4NO2/c10-4-1-3(2-5(14)9(15)16)6(11)8(13)7(4)12/h1,5H,2,14H2,(H,15,16)/t5-/m1/s1 |
InChI-Schlüssel |
XPEAYFZWBKHVDF-RXMQYKEDSA-N |
Isomerische SMILES |
C1=C(C(=C(C(=C1F)F)F)F)C[C@H](C(=O)O)N |
Kanonische SMILES |
C1=C(C(=C(C(=C1F)F)F)F)CC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-hydroxy-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboximidamide](/img/structure/B12279000.png)
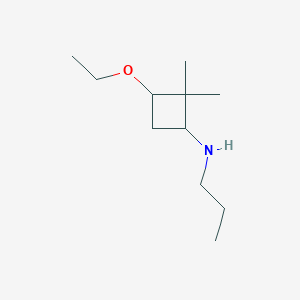
![Dimethyl (S)-2-[Bis(Boc)amino]pentanedioate](/img/structure/B12279015.png)
![sodium;(2Z)-1,3,3-trimethyl-2-[(2E,4E,6E)-7-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)hepta-2,4,6-trienylidene]indole-5-sulfonate;hydrate](/img/structure/B12279018.png)
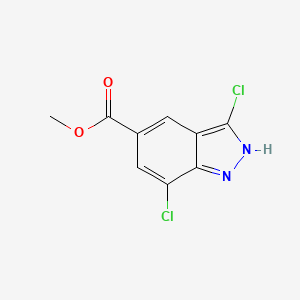
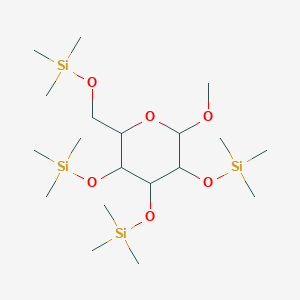
![3-Propyl-3-azabicyclo[3.2.1]octan-8-amine](/img/structure/B12279047.png)
![N-[(Phenylmethoxy)carbonyl]-L-valyl-N-[(1S)-3-fluoro-1-(2-methoxy-2-oxoethyl)-2-oxopropyl]-L-alaninamide](/img/structure/B12279050.png)

![1-(Difluoromethyl)-2-oxabicyclo[2.2.2]octan-4-amine](/img/structure/B12279065.png)

![tert-Butyl 4-((benzo[d]oxazol-2-yloxy)methyl)piperidine-1-carboxylate](/img/structure/B12279071.png)
![2-Benzyl-5-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B12279076.png)
